molecular formula C18H13ClFN3O4 B14091805 N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B14091805
M. Wt: 389.8 g/mol
InChI Key: CMRINGUSXBZDAF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorinated methoxyphenyl group, a fluorinated phenyl group, and a tetrahydropyrimidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, which are then subjected to cyclization and functional group modifications to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

When compared to similar compounds, N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenyl)acetamide
  • 2-[(5-chloro-2-methoxyphenyl)amino]-N-(4-fluorophenyl)acetamide These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical properties and potential applications.

Properties

Molecular Formula

C18H13ClFN3O4

Molecular Weight

389.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H13ClFN3O4/c1-27-15-7-2-10(19)8-14(15)22-16(24)13-9-21-18(26)23(17(13)25)12-5-3-11(20)4-6-12/h2-9H,1H3,(H,21,26)(H,22,24)

InChI Key

CMRINGUSXBZDAF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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